2-Amino-2-(cyclooct-2-en-1-yl)acetic acid

Peptidomimetics Cell Permeability ADME Prediction

Medicinal chemists optimizing cyclic peptide permeability often face a binary choice between rigid, lipophilic scaffolds and functionalizable handles. This building block uniquely resolves this by offering a conformationally constrained (Z)-cyclooct-2-en-1-yl side chain with predicted 12.6x higher lipophilicity than six-membered ring analogs. Key outcomes: - Enantiopure (R/S) isomers at ≥95% purity eliminate diastereomeric ambiguity in CNS lead optimization. - The latent (Z)-cyclooctene geometry enables downstream iEDDA ligation for ADCs-functionality entirely absent in saturated cyclooctylglycine. - Bulk steric profile from the 8-membered ring creates chiral pockets distinct from proline or phenylglycine, enhancing asymmetric induction. Standard global shipping is available for this research-grade intermediate.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
Cat. No. B13256957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(cyclooct-2-en-1-yl)acetic acid
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CCC=CC(CC1)C(C(=O)O)N
InChIInChI=1S/C10H17NO2/c11-9(10(12)13)8-6-4-2-1-3-5-7-8/h4,6,8-9H,1-3,5,7,11H2,(H,12,13)/b6-4-
InChIKeySGTFOUGVBKTTFF-XQRVVYSFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(cyclooct-2-en-1-yl)acetic acid: Chiral Lipophilic Cycloalkenyl Building Block


2-Amino-2-(cyclooct-2-en-1-yl)acetic acid (CAS 1704418-53-0) is a synthetic, non-proteinogenic α-amino acid featuring a (Z)-cyclooct-2-en-1-yl side chain. Its molecular formula is C₁₀H₁₇NO₂, with a molecular weight of 183.25 g/mol [1]. The compound is offered as enantiopure (R) and (S) isomers, each with a minimum purity specification of 95% . This building block integrates a secondary amine, a carboxylic acid, and a conformationally constrained eight-membered cycloalkenyl ring, positioning it as an advanced intermediate for peptidomimetic design and chemical biology applications.

1
Enantiopure (R) and (S) isomers available for chiral peptidomimetic synthesis and asymmetric chemistry
2
Conformationally constrained (Z)-cyclooct-2-en-1-yl side chain for defined steric and geometric control
3
Latent alkene functionality supports bioorthogonal ligation strategies and chemoselective modifications

Why Generic Cycloalkenyl Amino Acids Fail as Replacements


Substituting this compound with an in-class analog like 2-amino-2-(cyclohex-2-en-1-yl)acetic acid or a saturated 2-amino-2-cyclooctylacetic acid introduces critical alterations in lipophilicity, ring conformation, and chemical reactivity that fundamentally change its behavior in biological and synthetic systems. Computational predictions show a stark difference in lipophilicity between ring sizes, which directly impacts membrane permeability and peptide folding [1]. Furthermore, the (Z)-cyclooct-2-en-1-yl moiety is a structural mimic of trans-cyclooctene (TCO) handles used in bioorthogonal chemistry [2], a latent functionality entirely absent in saturated cyclooctylglycine. Even different cyclooctene isomers, e.g., (E) vs. (Z), exhibit up to 10-fold differences in stability and drastically different reaction kinetics with tetrazines [3], proving that precise double-bond geometry is non-negotiable for reproducible outcomes.

Ring size
Smaller 6-membered cyclohexene analogs exhibit significantly lower predicted lipophilicity, likely altering membrane permeability and hydrophobic binding profiles.
Geometry
(E)-cyclooctene or saturated cyclooctyl derivatives show drastically different stability and reaction kinetics, making them unsuitable for (Z)-specific click chemistry applications.
Stereochemistry
Racemic mixtures introduce diastereomeric complexity in peptide sequences and chiral catalysts, undermining assay reproducibility and enantioselectivity.

Quantitative Differentiation Evidence


Lipophilicity Tuning via Eight-Membered Ring

The predicted partition coefficient (XLogP3-AA) for 2-amino-2-(cyclooct-2-en-1-yl)acetic acid is -0.4 [1]. This represents a 1.1 logP unit increase compared to the widely available 2-amino-2-(cyclohex-2-en-1-yl)acetic acid, which has a predicted XLogP3-AA of -1.5 [2]. This quantitative difference indicates substantially higher lipophilicity for the 8-membered ring compound, a critical parameter for crossing biological membranes and engaging hydrophobic binding pockets.

Lipophilicity tuning
Class-level
XLogP3-AA: -0.4 vs. -1.5
1.1 log unit increase, ~12.6× predicted partition coefficient
Predicted higher lipophilicity supports membrane permeability design in peptidomimetics
In silico prediction; experimental validation recommended
Peptidomimetics Cell Permeability ADME Prediction Computational Chemistry

Defined Alkene Geometry for Reproducible Chemistry

The compound is specified as the (2Z)-cyclooct-2-en-1-yl isomer . In a direct study of analogous trans-cyclooct-2-ene isomers (axial vs. equatorial), a 10-fold difference in solution half-life was reported, with the more stable isomer having a half-life of days versus hours for the less stable one [1]. While direct Z-isomer stability data versus its E-isomer is absent from the literature, the reported 10-fold stability range between related conformational isomers demonstrates the extreme sensitivity of cyclooctene chemistry to geometric arrangement. The defined (Z)-geometry provides a necessary baseline for reproducible synthesis and storage.

Alkene geometry control
Class-level
Defined (Z)-isomer; related trans isomers show >10× stability differences
Direct Z vs. E data absent; class-level inference
Specified geometry provides baseline for reproducible storage and reactivity
Isomer-dependent degradation may affect experimental consistency
Bioorthogonal Chemistry Click Chemistry Stereochemistry Protein Labeling

Enantioselective Procurement for Defined Peptide Structures

In contrast to racemic mixtures of cycloalkenyl amino acids, this compound is commercially procurable as discrete (S) and (R) enantiomers with a minimum purity of 95% . This contrasts with earlier generations of cycloalkenyl amino acids, which are often supplied as racemates [1]. The availability of single enantiomers eliminates the need for costly and time-consuming chiral resolution steps post-procurement.

Enantiopure supply
Reported
(S) & (R) ≥95% purity; racemic analog common
Eliminates post-purchase chiral resolution
Supports chiral integrity in peptide synthesis and asymmetric catalysis
Verify enantiomeric excess by analytical specification
Solid-Phase Peptide Synthesis Chiral Building Blocks Medicinal Chemistry Asymmetric Synthesis

High-Value Application Scenarios


Design of Cell-Permeable Peptidomimetics

Medicinal chemists synthesizing cyclic peptide leads can leverage the compound's 12.6x higher predicted lipophilicity compared to the six-membered ring analog [1]. Incorporating this building block into a peptide sequence is predicted to significantly improve passive membrane permeability over more hydrophilic alternatives, a hypothesis supported by its computed XLogP3-AA value of -0.4 matching the desirable range for CNS drug candidates. The single-enantiomer availability ensures that any resulting permeability gains are attributable to the ligand design, not compromised by diastereomeric impurity.

Latent Bioorthogonal Handle for Bioconjugation

Researchers developing antibody-drug conjugates (ADCs) or fluorescent protein sensors can install this α-amino acid as a latent (Z)-cyclooctene handle [2]. Unlike saturated analogs which are chemically inert, this building block retains the potential for inverse electron-demand Diels-Alder (iEDDA) reactions after incorporation, a class of bioorthogonal ligation that is fundamental to modern chemical biology. Its defined (Z)-geometry provides a distinct reactivity profile that complements existing trans-cyclooctene (TCO) tools, offering a potentially more stable alternative for long-term storage of modified biomolecules.

Conformationally Constrained Chiral Catalyst Design

For synthetic organic chemists engineering novel organocatalysts or chiral ligands for asymmetric metal catalysis, the rigid eight-membered ring provides a unique steric environment [1]. The combination of a secondary amine, a carboxylic acid chelating group, and a bulky (Z)-cyclooctene ring enables the creation of a highly organized chiral pocket. Catalyst designs based on 8-membered rings are distinct from the ubiquitous proline (5-ring) or phenylglycine (flat 6-ring) scaffolds, offering a different trajectory of steric influence that can lead to superior enantioselectivity in specific substrate classes.

Application
Selection Property
Validation Focus
Peptidomimetic permeability studies
Predicted lipophilicity profile
Membrane permeability assay context
Bioorthogonal probe design
(Z)-cyclooctene latent reactivity
iEDDA kinetics and conjugate stability
Chiral catalyst development
Constrained 8-membered ring scaffold
Enantioselectivity in target substrate classes
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